molecular formula C8H5N5 B6189031 2-azidoquinoxaline CAS No. 1286712-14-8

2-azidoquinoxaline

Cat. No. B6189031
CAS RN: 1286712-14-8
M. Wt: 171.2
InChI Key:
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Description

2-Azidoquinoxaline is a chemical compound with the molecular formula C8H5N5 . It is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline and its derivatives can be synthesized through various methods. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . There are also other synthetic routes that have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzene and pyrazine ring . Quinoxaline is a weakly basic bi-cyclic compound and can form salts with acids .

Scientific Research Applications

2-Azidoquinoxaline has a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of compounds, such as polyaziridines, polyaziridiniums, and polyaziridines. It has also been used as a substrate for the synthesis of polymers, such as poly(this compound) and poly(this compound-co-acrylonitrile). In addition, this compound has been used as a catalyst for the synthesis of a variety of compounds, such as polycyclic aromatic hydrocarbons and polycyclic aromatic sulfonates.

Mechanism of Action

Target of Action

It is known that quinoxaline derivatives, such as 2-azidoquinoxaline, have been used as antibacterial agents . They cause DNA damage, which suggests that their primary targets could be DNA or associated proteins .

Mode of Action

Quinoxaline derivatives are known to cause dna damage . This suggests that this compound might interact with its targets, possibly DNA or associated proteins, leading to structural changes that result in DNA damage.

Biochemical Pathways

Given that quinoxaline derivatives can cause DNA damage , it is plausible that this compound affects pathways related to DNA repair and replication. The downstream effects could include cell cycle arrest, apoptosis, or altered gene expression.

Result of Action

Given that quinoxaline derivatives can cause dna damage , the effects of this compound might include DNA strand breaks, mutations, and cell death.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-azidoquinoxaline in laboratory experiments is its low cost and easy availability. It is also highly soluble in a variety of organic solvents, which makes it suitable for a wide range of experiments. However, it should be noted that this compound is a highly reactive compound, and should be handled with care. In addition, the reaction conditions for the synthesis of this compound can be difficult to control, and the purity of the product can vary significantly.

Future Directions

There are a number of potential future directions for the use of 2-azidoquinoxaline in scientific research. These include the development of new synthetic methods for the synthesis of polyaziridines, polyaziridiniums, and polyaziridines; the development of new catalysts for the synthesis of polycyclic aromatic hydrocarbons and polycyclic aromatic sulfonates; the development of new methods for the synthesis of novel compounds; and the exploration of the biological effects of this compound. In addition, further research is needed to understand the mechanism of action of this compound and to develop new applications for the compound.

Synthesis Methods

2-Azidoquinoxaline can be synthesized through a variety of methods, including the reaction of quinoxaline with sodium azide. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon. The reaction is carried out at a temperature of 70-80 °C and yields a product with a purity of greater than 95%. Other methods of synthesis include the reaction of quinoxaline with a variety of nitriles, such as acrylonitrile, and the reaction of quinoxaline with an alkyl halide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azidoquinoxaline can be achieved through a two-step process involving the nitration of quinoxaline followed by the reduction of the resulting nitroquinoxaline to the desired azidoquinoxaline.", "Starting Materials": [ "Quinoxaline", "Nitric acid", "Sulfuric acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of Quinoxaline", "Quinoxaline is dissolved in a mixture of nitric acid and sulfuric acid and cooled to 0-5°C. Nitration occurs by slowly adding the mixture of acids to the quinoxaline while stirring. The resulting nitroquinoxaline is isolated by filtration and washed with water.", "Step 2: Reduction of Nitroquinoxaline to 2-Azidoquinoxaline", "The nitroquinoxaline is dissolved in a mixture of water and sodium azide and heated to reflux. Hydrogen gas is bubbled through the mixture to reduce the nitro group to an amino group. The resulting azidoquinoxaline is isolated by filtration and washed with water. The azido group can be further modified or used directly in various chemical reactions." ] }

CAS RN

1286712-14-8

Molecular Formula

C8H5N5

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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